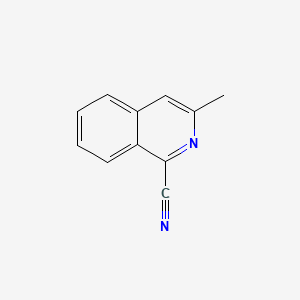

3-Methyl-1-isoquinolinecarbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

3-methylisoquinoline-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-8-6-9-4-2-3-5-10(9)11(7-12)13-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQGDQMTXPFAFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344554 | |

| Record name | 3-Methyl-1-isoquinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22381-52-8 | |

| Record name | 3-Methyl-1-isoquinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 3 Methyl 1 Isoquinolinecarbonitrile

The physicochemical properties of 3-Methyl-1-isoquinolinecarbonitrile are crucial for its handling, characterization, and application in chemical synthesis. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂ | |

| Molecular Weight | 168.19 g/mol | |

| Melting Point | Not available in searched results | |

| Boiling Point | Not available in searched results | |

| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform. | amerigoscientific.com |

| Appearance | Likely a solid at room temperature, given the properties of similar isoquinoline (B145761) derivatives. |

Reaction Pathways and Mechanistic Investigations of 3 Methyl 1 Isoquinolinecarbonitrile

Nucleophilic Additions and Substitutions at the C1 Position

The presence of the electron-withdrawing nitrile group (-CN) at the C1 position, coupled with the inherent electron deficiency of the isoquinoline (B145761) ring nitrogen, renders the C1 carbon highly electrophilic. This makes it a prime target for attack by various nucleophiles.

Organometallic reagents, particularly Grignard reagents (R-MgX), are powerful carbon-based nucleophiles that readily react with nitriles. purdue.edumasterorganicchemistry.com In the case of 3-Methyl-1-isoquinolinecarbonitrile, a Grignard reagent will attack the electrophilic carbon of the nitrile group.

The reaction is generally second-order, being first-order in both the Grignard reagent and the nitrile. leah4sci.com The choice of solvent can influence the reaction yield, with some studies suggesting that using benzene (B151609) with a catalytic amount of ether can be more effective than ether alone. leah4sci.com

Table 1: Expected Products from the Reaction of this compound with Various Grignard Reagents

| Grignard Reagent (R-MgX) | R Group | Expected Ketone Product |

| Methylmagnesium bromide (CH₃MgBr) | Methyl | 1-Acetyl-3-methylisoquinoline |

| Ethylmagnesium bromide (CH₃CH₂MgBr) | Ethyl | 3-Methyl-1-propionylisoquinoline |

| Phenylmagnesium bromide (C₆H₅MgBr) | Phenyl | 1-Benzoyl-3-methylisoquinoline |

The reaction of an isoquinoline with a cyanide source and an acyl chloride is known as the Reissert reaction. leah4sci.com This reaction provides a powerful method for the functionalization of the C1 position. While the substrate for this reaction is typically 3-methylisoquinoline (B74773) rather than this compound itself, it represents a fundamental pathway to related 1-cyano derivatives.

In a typical Reissert reaction, 3-methylisoquinoline is treated with an acyl chloride (e.g., benzoyl chloride) and a cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide (TMS-CN). purdue.eduleah4sci.com The reaction proceeds via the formation of a highly electrophilic N-acylisoquinolinium salt intermediate. Subsequent nucleophilic attack by the cyanide ion at the C1 position yields a 2-acyl-1-cyano-1,2-dihydroisoquinoline derivative, commonly known as a Reissert compound. leah4sci.comyoutube.com These compounds are stable intermediates that can be isolated and used in further synthetic transformations.

Table 2: Formation of a Reissert Compound from 3-Methylisoquinoline

| Reactant 1 | Reactant 2 | Cyanide Source | Product (Reissert Compound) |

| 3-Methylisoquinoline | Benzoyl Chloride | KCN/H₂O or TMS-CN | 2-Benzoyl-1-cyano-3-methyl-1,2-dihydroisoquinoline |

| 3-Methylisoquinoline | Acetyl Chloride | KCN/H₂O or TMS-CN | 2-Acetyl-1-cyano-3-methyl-1,2-dihydroisoquinoline |

Electrophilic Aromatic Substitutions on the Isoquinoline Ring System

Electrophilic aromatic substitution (SEAr) reactions involve the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. researchgate.netsigmaaldrich.com The reactivity of the isoquinoline ring system towards electrophiles is significantly lower than that of benzene. This is due to the electron-withdrawing effect of the ring nitrogen, which deactivates the ring, particularly the pyridinoid part. sigmaaldrich.com

In this compound, the deactivating effect is even more pronounced due to the strongly electron-withdrawing cyano group at the C1 position. Therefore, forcing conditions are generally required for electrophilic substitution to occur. When substitution does happen, it is expected to take place on the benzenoid ring rather than the highly deactivated pyridinoid ring. The primary positions for electrophilic attack on the isoquinoline nucleus are C5 and, to a lesser extent, C8. The precise product distribution would depend on the specific reaction conditions and the nature of the electrophile.

Transformations Involving the Nitrile Group

The carbonitrile (cyano) group is a versatile functional group that can undergo several important transformations, including hydrolysis to carboxylic acid derivatives and reduction to amines.

The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This reaction involves the nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, followed by tautomerization and further hydrolysis of the resulting amide intermediate.

Acid-Catalyzed Hydrolysis : Heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, will protonate the nitrogen atom, making the carbon more susceptible to attack by water. The reaction proceeds through an amide intermediate to yield 3-methylisoquinoline-1-carboxylic acid.

Base-Catalyzed Hydrolysis : Alternatively, heating the nitrile with a strong base like sodium hydroxide will result in the nucleophilic attack of the hydroxide ion. This initially forms the carboxylate salt (sodium 3-methylisoquinoline-1-carboxylate). Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free 3-methylisoquinoline-1-carboxylic acid.

The nitrile group can be reduced to a primary amine, providing a route to 1-(aminomethyl)-3-methylisoquinoline. This transformation is a valuable synthetic tool for introducing a flexible amine-containing side chain.

Complex Metal Hydride Reduction : A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this purpose. sigmaaldrich.comgoogle.com The reaction, typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), involves the nucleophilic addition of hydride ions to the nitrile carbon. An aqueous workup step is then performed to yield the primary amine.

Catalytic Hydrogenation : Catalytic hydrogenation is another effective method for nitrile reduction. This process involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium, platinum, or nickel. The reaction conditions, such as pressure and temperature, can be optimized to achieve high yields of the desired primary amine.

Reactivity of the C3-Methyl Group Protons

The methyl group at the C3 position of the isoquinoline ring is not merely a passive substituent. Its protons exhibit a degree of acidity that allows for their participation in various chemical transformations. Research into the reactivity of substituted isoquinolines has shown that the C3-methyl group can be a site for functionalization.

For instance, in studies focused on the C-H activation of isoquinolines, the presence of a methyl group at the C3 position has been shown to influence the outcome of the reaction. While direct deprotonation of the C3-methyl group is a potential pathway, more complex, multi-step reactions have been documented. In one such study, a photochemical method was developed for the migration of an N-alkyl group to the meta-position of the isoquinoline core. Within this study, an isoquinoline with a methyl substitution at the C3 position was successfully subjected to meta-benzylation under prolonged irradiation, indicating that the C3-methyl group is amenable to reaction conditions that involve the formation of reactive intermediates nih.gov.

Further evidence for the reactivity of the C3 position comes from synthetic routes to 3-substituted isoquinolines. While not directly involving the protons of an existing C3-methyl group, these syntheses highlight the importance of this position. For example, the synthesis of 3-methyl-3,4-dihydroisoquinolines has been achieved through the Ritter reaction of a natural allylbenzene, myristicin (B1677595), with nitriles researchgate.net. This demonstrates the accessibility and reactivity of the C3 position for the introduction of a methyl group.

The following table summarizes the types of reactions where the reactivity of the C3-methyl group or the C3 position in isoquinolines has been observed.

| Reaction Type | Observation | Reference |

| Photochemical meta-C–H alkylation | A C3-methyl substituted isoquinoline yielded the meta-benzylated product upon prolonged irradiation. | nih.gov |

| Ritter Reaction | Synthesis of 3-methyl-3,4-dihydroisoquinolines from myristicin and nitriles. | researchgate.net |

Photoinduced Reactions and Their Mechanistic Elucidation

The interaction of this compound with light can induce unique chemical transformations. Photochemical reactions often proceed through electronically excited states, leading to products that are not accessible under thermal conditions.

A significant photoinduced reaction involving a C3-methyl substituted isoquinoline is the phosphite-mediated molecular editing that results in a nih.govharvard.edu N to C rearrangement. In this process, an N-alkyl group on the isoquinoline nitrogen migrates to the meta-position of the isoquinoline ring. The reaction is initiated by the formation of a phosphite (B83602) adduct, which then undergoes photochemical activation. For a substrate with a methyl group at the C3 position, the reaction successfully yielded the meta-benzylated product, albeit requiring prolonged irradiation nih.gov. This suggests that the electronic properties of the C3-methyl group influence the reaction kinetics. The mechanism is believed to involve the formation of a reactive enamine-type intermediate upon nucleophilic addition of the phosphite to the isoquinoline ring nih.gov.

While specific studies on the photoisomerization of this compound are not widely reported, research on related structures provides insight. For example, the photoisomerization of cis-1-(3-methyl-2-naphthyl)-2-phenylethene has been studied in detail, revealing that the methyl group can restrict the conformational space and influence the photochemical pathways nih.gov. Although a different system, it highlights the general principle that methyl substitution can play a crucial role in directing the outcome of photochemical reactions in aromatic systems.

The key photoinduced reaction involving a C3-methyl isoquinoline is summarized below:

| Reaction | Reactant | Conditions | Product | Reference |

| meta-C–H benzylation | C3-Methylisoquinoline derivative | Prolonged irradiation (365 nm LED) in the presence of a phosphite adduct | meta-Benzylated C3-methylisoquinoline | nih.gov |

Cycloaddition Reactions and Pericyclic Processes (e.g., Diels-Alder)

The isoquinoline nucleus, being an electron-deficient heteroaromatic system, can participate in cycloaddition reactions, acting either as a diene or a dienophile depending on the substitution pattern and the reaction partner. The presence of the electron-withdrawing carbonitrile group at the C1 position and the electron-donating methyl group at the C3 position in this compound would be expected to influence its reactivity in such transformations.

While specific Diels-Alder reactions involving this compound are not extensively documented in the literature, studies on related isoquinoline derivatives provide a strong indication of its potential. For instance, Diels-Alder reactions of 2-(Isoquinolin-1-yl)-5-phenyl-3H-pyrrole-3-carboxylic esters with N-methyl- and N-phenyl-maleimides have been reported to produce [4+2] cycloadducts rsc.org. Furthermore, isoquinoline derivatives have been synthesized via Diels-Alder reactions of 2(1H)-pyridones with methoxy-1,3-butadienes, where the pyridone acts as the diene component nih.gov.

The isoquinoline system can also participate in aza-Diels-Alder reactions. For example, a copper-catalyzed three-component reaction has been developed for the synthesis of quinolines from anilines, styrene, and dimethyl sulfoxide, which proceeds through an inverse electron demand aza-Diels-Alder reaction mechanism sioc-journal.cn. This suggests that the nitrogen atom in the isoquinoline ring can be part of the diene system in cycloaddition reactions.

Beyond the Diels-Alder reaction, 1,3-dipolar cycloadditions are another important class of pericyclic reactions for the synthesis of five-membered heterocyclic rings wikipedia.org. Nitrile oxides, for instance, undergo 1,3-dipolar cycloaddition with alkenes and alkynes nih.gov. Given the presence of the nitrile group in this compound, it is conceivable that it could be converted to a nitrile oxide and subsequently participate in intramolecular or intermolecular cycloaddition reactions.

The potential for this compound to engage in cycloaddition reactions is summarized in the table below, based on the reactivity of analogous systems.

| Cycloaddition Type | Reactivity of Related Isoquinoline Systems | Potential for this compound | References |

| Diels-Alder ([4+2]) | Isoquinolin-1-yl substituted pyrroles react with maleimides. | The isoquinoline core could act as a diene or dienophile. | rsc.org |

| Aza-Diels-Alder | Synthesis of quinolines via an inverse electron demand aza-Diels-Alder reaction. | The N=C bond of the isoquinoline ring could participate as a dienophile. | sioc-journal.cn |

| 1,3-Dipolar Cycloaddition | General route to five-membered heterocycles. | The nitrile group could be converted to a 1,3-dipole (e.g., nitrile oxide) for cycloadditions. | wikipedia.orgnih.gov |

Derivatization and Functionalization of 3 Methyl 1 Isoquinolinecarbonitrile

Introduction of Substituents on the Isoquinoline (B145761) Core

The isoquinoline nucleus is a common feature in over 2,500 natural products and numerous synthetic drugs, making the development of methods for its functionalization a significant area of research. nih.gov Direct C-H bond functionalization offers an efficient route to introduce a wide range of substituents onto the 3-methyl-1-isoquinolinecarbonitrile core, enabling the synthesis of diverse molecular analogs for structure-activity relationship (SAR) studies. nih.gov

Phosphite-mediated reactions have emerged as a notable strategy for the regioselective alkylation of the isoquinoline ring system. nih.gov For instance, a phosphite-mediated protocol allows for the selective meta-C-H alkylation of isoquinolines. nih.gov In a relevant example, isoquinolines with a methyl group at the C3 position have been successfully subjected to meta-benzylation under photochemical conditions, demonstrating the feasibility of introducing substituents at the C4 or C8 positions of the this compound core. nih.gov Furthermore, sequential C-H functionalization can be employed to create di-substituted isoquinolines, which are frequently used in bioactivity assessments. nih.gov

Visible-light-driven organophotoredox catalysis represents another modern approach for substituting the isoquinoline scaffold, particularly at the 1-position. nih.gov While the starting material of this article already possesses a nitrile group at C1, these methods could potentially be adapted for other positions or for derivatives where the C1 nitrile has been transformed.

The table below summarizes representative methods for the functionalization of the isoquinoline core that are applicable to this compound.

| Reaction Type | Position | Reagents/Conditions | Product Type | Reference |

| Phosphite-Mediated Alkylation | meta (C4 or C8) | Alkyl Halides, Phosphite (B83602), Photochemical Conditions | meta-Alkylated Isoquinoline | nih.gov |

| Rh(III)-Catalyzed C-H Functionalization | C2 of a phenyl substituent | Sulfoxonium Ylide, Rh(III) Catalyst | 3-Aryl Substituted Isoquinoline | nih.gov |

| Visible-Light Photocatalysis | C1 | Eosin Y, Hantzsch Ester, Visible Light | 1-Substituted Isoquinoline | nih.gov |

Transformations of the Nitrile Group to Other Functional Moieties

The nitrile group is a highly versatile functional group that can be converted into a variety of other moieties, significantly expanding the synthetic utility of this compound. researchgate.net The unique electronic properties of the cyano group, including its nucleophilic nitrogen atom and electrophilic carbon center, allow for a wide range of chemical transformations. researchgate.net

Key transformations of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (3-methylisoquinoline-1-carboxylic acid) or a primary amide (3-methyl-1-isoquinolinecarboxamide). These derivatives are valuable intermediates for further functionalization, such as esterification or the Hofmann rearrangement. researchgate.net

Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride can convert the nitrile group into a primary amine (1-(aminomethyl)-3-methylisoquinoline). This introduces a basic center and a nucleophilic group suitable for forming amides, sulfonamides, or for participating in further cyclization reactions.

Nucleophilic Addition: Organometallic reagents, such as Grignard or organolithium reagents, can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. This allows for the introduction of various alkyl or aryl side chains at the 1-position.

Cycloaddition: The nitrile group can participate in cycloaddition reactions, such as the [3+2] cycloaddition, to form five-membered heterocyclic rings like tetrazoles or triazoles. researchgate.net

These transformations are summarized in the table below.

| Transformation | Reagents | Resulting Functional Group | Reference |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid / Carboxamide | researchgate.net |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine | researchgate.net |

| Nucleophilic Addition | R-MgX then H₃O⁺ | Ketone | researchgate.net |

| [3+2] Cycloaddition | Azides | Tetrazole | researchgate.net |

Synthesis of Polycyclic Systems Incorporating the this compound Unit (e.g., Imidazo[5,1-a]isoquinolines)

The this compound framework serves as an excellent building block for the construction of more complex, fused polycyclic systems. These larger heterocyclic structures are of significant interest due to their presence in bioactive compounds and their potential applications in materials science. nih.govresearchgate.net A prominent example is the synthesis of imidazo[5,1-a]isoquinolines and related structures.

Several synthetic strategies have been developed to construct these fused systems. One-pot tandem reactions are particularly powerful, allowing for the assembly of complex molecules from simple precursors in an atom- and step-economical manner. nih.gov For instance, amino-functionalized benzo nih.govnih.govimidazo[2,1-a]isoquinolines can be synthesized via a one-pot protocol involving commercially available o-phenylenediamines and o-cyanobenzaldehydes. nih.gov This approach avoids the need for pre-functionalized precursors and transition-metal catalysts, which can be challenging to remove from the final products. nih.gov

Another method involves the iodine-mediated decarboxylative cyclization of α-amino acids with 2-methyl quinolines to produce imidazo[1,5-a]quinolines under metal-free conditions. nih.govrsc.org Adapting this to isoquinoline precursors could provide a route to imidazo[5,1-a]isoquinolines. Additionally, photochemical synthesis using aromatic ketones as catalysts has been employed to create imidazo-isoquinolinone derivatives. nsf.gov The reaction of 1-methyl-3,4-dihydroisoquinoline (B1216472) with dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to the formation of tricyclic pyrrolo[2,1-a]isoquinoline (B1256269) derivatives through a [2+3] cycloaddition. mdpi.com

The table below presents examples of polycyclic systems that can be synthesized from isoquinoline precursors.

| Polycyclic System | Synthetic Strategy | Key Reagents | Reference |

| Benzo nih.govnih.govimidazo[2,1-a]isoquinolines | Tandem Cyclization | o-Phenylenediamines, o-Cyanobenzaldehydes | nih.gov |

| Imidazo[1,5-a]quinolines | Decarboxylative Cyclization | α-Amino Acids, Iodine | nih.govrsc.org |

| Imidazo-isoquinolinones | Photochemical Synthesis | Aromatic Ketones | nsf.gov |

| Pyrrolo[2,1-a]isoquinolines | [2+3] Cycloaddition | Dimethyl Acetylenedicarboxylate (DMAD) | mdpi.com |

| Spiro Multi-heterocycles | [4+2] and [3+2] Annulations | Ninhydrin-derived MBH adducts | mdpi.com |

Development of Chiral Derivatives for Enantioselective Applications

The development of chiral derivatives of isoquinolines is crucial for applications in asymmetric catalysis and pharmacology, as the biological activity of a compound often resides in a single enantiomer. scirp.org Several approaches have been established for the synthesis of enantiomerically enriched isoquinoline derivatives.

One powerful strategy is the use of chiral catalysts in cycloaddition reactions. For example, a highly asymmetric (3+3) cycloaddition between isoquinolinium methylides and diazo compounds has been achieved using a bifunctional chiral phase-transfer catalyst. nih.gov This method yields chiral nih.govnih.govnih.govtriazino[5,4-a]isoquinoline derivatives in excellent yields (up to 98%) and with outstanding enantioselectivities (up to 99% ee). nih.gov Similarly, dinuclear zinc catalysts have been employed for the enantioselective Michael/transesterification tandem reaction of α-hydroxy indanones with ortho-ester chalcones to produce enantiomerically pure spiro[indanone-2,3′-isochromane-1-one] derivatives. rsc.org

Another important aspect is the determination of the enantiomeric composition of chiral isoquinoline products. A robust method for this involves the pre-column derivatization of the chiral tetrahydroisoquinoline with a chiral derivatizing agent, such as (–)-(1R)-menthyl chloroformate. scirp.orgscirp.org The resulting diastereomeric carbamates can be readily separated and quantified using gas chromatography on a standard achiral column, allowing for accurate determination of optical purity. scirp.orgscirp.org This technique is applicable to a wide range of tetrahydroisoquinolines with different electronic and steric properties. scirp.org

The following table highlights key methods in the development and analysis of chiral isoquinoline derivatives.

| Application | Methodology | Reagents/Catalyst | Outcome | Reference |

| Enantioselective Synthesis | Asymmetric (3+3) Cycloaddition | Diazo Compounds, Chiral Phase-Transfer Catalyst | Chiral nih.govnih.govnih.govtriazino[5,4-a]isoquinolines (>99% ee) | nih.gov |

| Enantioselective Synthesis | Michael/Transesterification | α-Hydroxy Indanones, Dinuclear Zinc Catalyst | Chiral Spiro[indanone-2,3′-isochromane-1-one]s | rsc.org |

| Enantiomeric Purity Analysis | Chiral Derivatization & GC | (–)-(1R)-Menthyl Chloroformate | Separation of diastereomers on achiral column | scirp.orgscirp.org |

Advanced Spectroscopic Characterization Methodologies in 3 Methyl 1 Isoquinolinecarbonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3-Methyl-1-isoquinolinecarbonitrile, both ¹H and ¹³C NMR spectroscopy are employed to map out the specific chemical environments of the hydrogen and carbon atoms, respectively. youtube.comyoutube.com

In ¹H NMR spectroscopy, the chemical shifts (δ) of protons are indicative of their local electronic environment. Protons in different parts of the this compound molecule will resonate at distinct frequencies, providing information about neighboring functional groups and their relative positions. For instance, the methyl group protons will appear as a distinct singlet, while the aromatic protons on the isoquinoline (B145761) ring system will exhibit more complex splitting patterns due to spin-spin coupling with adjacent protons. organicchemistrydata.orgnih.gov

¹³C NMR spectroscopy provides complementary information by detecting the carbon nuclei. oregonstate.edu Since the natural abundance of the ¹³C isotope is low (about 1.1%), these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. youtube.com The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, allowing for clear resolution of individual carbon signals, including quaternary carbons which lack attached protons. oregonstate.eduyoutube.com The nitrile carbon, for example, would appear at a characteristic downfield shift. oregonstate.edu Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. mdpi.com

The structural confirmation of this compound is achieved by careful analysis of these chemical shifts and coupling patterns, often aided by two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) which reveal connectivity between protons and carbons. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-CN | - | ~118 |

| C3-CH₃ | ~2.5 (s, 3H) | ~20 |

| C4-H | ~7.5 (s, 1H) | ~125 |

| C5-H | ~8.0 (d, 1H) | ~128 |

| C6-H | ~7.6 (t, 1H) | ~127 |

| C7-H | ~7.8 (t, 1H) | ~130 |

| C8-H | ~8.2 (d, 1H) | ~129 |

| C1 | - | ~140 |

| C3 | - | ~155 |

| C4a | - | ~135 |

| C8a | - | ~130 |

Note: These are approximate values and can vary based on the solvent and experimental conditions. Chemical shifts for quaternary carbons (C1, C3, C4a, C8a) are observed in ¹³C NMR but not ¹H NMR.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of its molecular formula, C₁₁H₈N₂.

In addition to molecular weight determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. The analysis of the mass-to-charge ratios (m/z) of these fragment ions can help to piece together the structure of the parent molecule. For example, the loss of a methyl group (CH₃) or a cyanide radical (•CN) would produce specific fragment ions that can be detected and used to confirm the presence of these functional groups within the this compound structure. Techniques like tandem mass spectrometry (MS/MS) can further elaborate these fragmentation pathways, providing deeper structural insights. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. docbrown.infomsu.edu Covalent bonds in a molecule are not static; they are constantly vibrating, and these vibrations occur at specific, quantized frequencies. msu.edu When a molecule absorbs infrared radiation, it is excited to a higher vibrational state. pressbooks.pub

For this compound, the IR spectrum will show characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. vscht.cz Key diagnostic peaks would include:

C≡N stretch: A strong, sharp absorption in the range of 2260-2220 cm⁻¹.

C-H stretch (aromatic): Absorptions typically appear above 3000 cm⁻¹. vscht.cz

C-H stretch (aliphatic): Absorptions from the methyl group will be observed just below 3000 cm⁻¹. orgchemboulder.com

C=C and C=N stretches (aromatic ring): A series of bands in the 1600-1450 cm⁻¹ region. vscht.cz

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The nitrile (C≡N) and aromatic ring vibrations are often strong in the Raman spectrum.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2260 - 2220 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (Methyl) | Stretch | 3000 - 2850 |

| Aromatic C=C/C=N | Stretch | 1600 - 1450 |

| C-H | Bend | < 1500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. uzh.ch The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the compound.

For this compound, the extended conjugated π-system of the isoquinoline ring and the nitrile group will give rise to characteristic π → π* transitions. These transitions typically result in strong absorption bands in the UV region. The presence of the methyl group, an auxochrome, may cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted isoquinolinecarbonitrile. The UV-Vis spectrum is a valuable tool for confirming the presence of the conjugated aromatic system and can also be used for quantitative analysis. nih.gov The specific λmax values can be influenced by the solvent polarity. researchgate.net

Theoretical and Computational Studies of 3 Methyl 1 Isoquinolinecarbonitrile

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Properties

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of a molecule. nih.gov For a molecule like 3-methyl-1-isoquinolinecarbonitrile, Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy for determining electronic structure and properties. nih.govresearchgate.net Time-Dependent DFT (TD-DFT) is an extension used to study excited states and predict electronic spectra. nih.govresearchgate.netnih.govrsc.orgmdpi.com

Molecular Geometry Optimization and Conformation Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. Using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)), the calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is found. researchgate.net This corresponds to the most stable equilibrium geometry of the molecule.

Table 1: Representative Predicted Geometrical Parameters for an Optimized Isoquinoline (B145761) Structure

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-311+G(d,p)) |

| Bond Length | C1-N2 | ~1.32 Å |

| Bond Length | C1-C9 | ~1.42 Å |

| Bond Length | C3-C4 | ~1.37 Å |

| Bond Length | C-CN | ~1.45 Å |

| Bond Length | C≡N | ~1.16 Å |

| Bond Angle | N2-C1-C9 | ~123° |

| Bond Angle | C1-C(CN)-C(H) | ~120° |

| Dihedral Angle | C4-C3-C(CH3)-H | ~180° (for planar arrangement) |

Note: This table presents typical values for isoquinoline-like structures and serves as an illustrative example. Actual values for this compound would require a specific calculation.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic properties. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. researchgate.netnih.govresearchgate.net

For this compound, the HOMO is expected to be distributed primarily over the electron-rich isoquinoline ring system, while the LUMO would likely have significant contributions from the electron-withdrawing carbonitrile group. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. researchgate.netnih.govresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Isoquinoline

| Orbital | Energy (eV) |

| HOMO | -6.5 eV |

| LUMO | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

Note: These values are illustrative for a heterocyclic system. The exact energies for this compound would depend on the specific computational results.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of a compound. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical infrared (IR) spectrum. This helps in assigning the vibrational modes of the molecule, such as the characteristic C≡N stretch of the nitrile group and the various C-H and C-C vibrations of the aromatic system.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which allows for the prediction of the UV-Vis absorption spectrum. researchgate.netnih.govrsc.orgmdpi.com This analysis can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π*). For isoquinoline derivatives, these transitions are typically in the UV region. rsc.org

Reaction Mechanism Predictions and Transition State Analysis

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify the most likely reaction pathways. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate.

For this compound, one could investigate various reactions, such as electrophilic or nucleophilic aromatic substitution. youtube.comyoutube.comyoutube.com For example, in a reaction with an electrophile, calculations would determine whether the attack is more favorable at the nitrogen atom or at one of the carbon atoms in the ring. By calculating the activation energies (the energy difference between the reactants and the transition state) for different pathways, the most favorable mechanism can be predicted. acs.org Studies on related nitrogen-containing heterocycles have successfully used this approach to understand their reactivity. acs.org

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, often in a solvent or in condensed phases. MD simulations use classical mechanics to model the movements of atoms and molecules, providing insights into the conformational landscape and intermolecular interactions.

For this compound, an MD simulation could be used to explore its conformational flexibility, particularly the rotation of the methyl group. More importantly, if studying its interaction with a biological target or its behavior in a specific solvent, MD simulations can reveal how the molecule orients itself and which intermolecular forces (e.g., hydrogen bonds, van der Waals forces, π-stacking) dominate its interactions.

Structure-Property Relationship (SPR) Modeling for Chemical Behavior

Structure-Property Relationship (SPR) modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the structural or computational properties of a series of molecules with their observed chemical or biological behavior. japsonline.comresearchgate.netresearchgate.netnih.govjapsonline.com

If a series of derivatives of this compound were synthesized and their properties measured, QSAR models could be developed. These models use calculated molecular descriptors (such as electronic properties like HOMO/LUMO energies, steric parameters, and hydrophobicity) to build a mathematical equation that predicts the property of interest. This approach is widely used in drug discovery to optimize lead compounds and predict the activity of new, unsynthesized molecules. japsonline.comresearchgate.netresearchgate.netnih.govjapsonline.com For isoquinoline derivatives, QSAR studies have been successfully applied to understand and predict their inhibitory activities against various enzymes. japsonline.comresearchgate.netresearchgate.netjapsonline.com

Future Research Trajectories and Emerging Trends

Development of Sustainable and Green Synthetic Routes

The chemical industry's shift towards environmentally benign processes is a major driver for innovation in synthetic chemistry. Future research on 3-Methyl-1-isoquinolinecarbonitrile will undoubtedly prioritize the development of sustainable and green synthetic methodologies. This involves moving away from traditional synthetic routes that often rely on harsh reagents, toxic solvents, and energy-intensive conditions.

Key areas of focus will include the use of green catalysts, such as biocatalysts and earth-abundant metal catalysts, to replace hazardous and expensive noble metal catalysts. The exploration of alternative reaction media, including water, supercritical fluids, and bio-based solvents, will be crucial in minimizing the environmental footprint of its synthesis. rsc.orgrsc.org Multi-component reactions, which allow for the construction of complex molecules in a single step from simple starting materials, represent a particularly attractive green chemistry approach. rsc.org

The principles of green chemistry, such as atom economy, waste reduction, and the use of renewable feedstocks, will guide the design of new synthetic pathways. rsc.orginnosyn.comkit.edu For instance, biocatalytic routes employing enzymes could offer highly selective and environmentally friendly methods for the synthesis of isoquinoline (B145761) derivatives. nih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Isoquinoline Synthesis

| Feature | Traditional Synthesis | Green Synthesis |

| Catalysts | Often stoichiometric, hazardous reagents (e.g., strong acids, heavy metals) | Catalytic amounts of green catalysts (e.g., biocatalysts, iron, copper) |

| Solvents | Often toxic and volatile organic solvents (e.g., chlorinated hydrocarbons) | Water, supercritical CO2, ionic liquids, bio-solvents |

| Energy | Often requires high temperatures and pressures | Milder reaction conditions, use of microwave or ultrasound irradiation |

| Waste | Generates significant amounts of hazardous waste | Minimal waste generation, high atom economy |

| Feedstocks | Often derived from non-renewable petrochemical sources | Potential for use of renewable, bio-based starting materials |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes into continuous flow and automated platforms is a rapidly growing trend in modern chemistry. These technologies offer significant advantages in terms of safety, efficiency, scalability, and reproducibility. Future research will likely focus on adapting the synthesis of this compound to these advanced platforms. nih.gov

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates. nih.gov The modular nature of flow systems also facilitates the integration of multiple synthetic and purification steps into a single, streamlined process.

Automated synthesis platforms, often coupled with artificial intelligence and machine learning algorithms, can accelerate the discovery and optimization of new reaction conditions. These systems can perform a large number of experiments in a high-throughput manner, rapidly identifying optimal parameters for the synthesis of this compound and its derivatives.

Advanced Computational Modeling for Novel Reactivity Prediction

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity. Advanced computational modeling, particularly using Density Functional Theory (DFT), will play a pivotal role in uncovering the novel reactivity of this compound.

DFT calculations can provide valuable insights into the electronic structure, molecular orbitals, and potential energy surfaces of the molecule. This information can be used to predict its reactivity towards various reagents and to design new synthetic transformations. For example, computational studies can help identify the most likely sites for electrophilic or nucleophilic attack, predict the regioselectivity of reactions, and elucidate reaction mechanisms. By understanding the fundamental electronic properties, researchers can rationally design experiments to explore new and unexpected chemical transformations of the this compound scaffold.

Table 2: Predicted Reactivity Hotspots in this compound via Computational Modeling

| Position | Predicted Reactivity | Rationale (based on general isoquinoline reactivity) |

| C1 (Nitrile Carbon) | Electrophilic | Electron-withdrawing nature of the nitrile group |

| N2 | Nucleophilic/Basic | Lone pair of electrons on the nitrogen atom |

| C4 | Nucleophilic | Potential for nucleophilic addition to the pyridine (B92270) ring |

| C5 & C8 | Electrophilic Substitution | Typical sites for electrophilic attack on the benzene (B151609) ring of isoquinoline |

| Methyl Group (C3) | Radical/Oxidative | Potential for functionalization via radical or oxidative pathways |

Expanding Catalytic Applications and Ligand Libraries

The nitrogen atom and the aromatic system of the isoquinoline core suggest that this compound and its derivatives could serve as valuable ligands in coordination chemistry and catalysis. Future research will likely explore the potential of this scaffold in the development of new catalysts and functional materials.

The nitrile group can be a versatile handle for further functionalization, allowing for the synthesis of a diverse library of ligands with tailored electronic and steric properties. These ligands could find applications in a wide range of catalytic transformations, including cross-coupling reactions, asymmetric synthesis, and polymerization. The methyl group at the 3-position can also influence the steric environment around the coordinating nitrogen atom, potentially leading to unique catalytic selectivities. The exploration of its coordination chemistry with various transition metals will be a key step in unlocking its catalytic potential.

Exploration of Undiscovered Bioactive Mechanisms

Isoquinoline alkaloids are a well-established class of natural products with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. nih.govmdpi.com This rich pharmacological history provides a strong impetus for the exploration of the bioactive potential of this compound.

Future research will focus on systematic biological screening of this compound and its derivatives against a wide range of therapeutic targets. This will involve high-throughput screening assays to identify potential activities, followed by more detailed mechanistic studies to understand how these molecules interact with biological systems. The unique combination of the isoquinoline scaffold, the methyl group, and the cyano functionality may lead to novel mechanisms of action that are distinct from known isoquinoline-based drugs. Unraveling these undiscovered bioactive mechanisms could pave the way for the development of new therapeutic agents for a variety of diseases. mdpi.commdpi.com

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-Methyl-1-isoquinolinecarbonitrile, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, similar isoquinoline derivatives (e.g., ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate) are prepared using acyl chloride intermediates under anhydrous conditions with bases like pyridine to neutralize HCl byproducts. Reaction optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of starting materials) and temperature (e.g., reflux in THF at 70°C). Yield improvements (40–45%) are achieved via inert atmosphere (N₂/Ar) and catalyst screening (e.g., DMAP) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity products.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer : ESI-MS (Electrospray Ionization Mass Spectrometry) confirms molecular weight (e.g., m/z 339.3 for analogous compounds) . NMR (¹H/¹³C) identifies structural features:

- ¹H NMR : Methyl group protons (δ ~2.5 ppm for CH₃ adjacent to the isoquinoline ring) and aromatic protons (δ 7.0–8.5 ppm).

- ¹³C NMR : Nitrile carbon (δ ~115–120 ppm) and carbonyl carbons (δ ~160–170 ppm).

IR spectroscopy detects the nitrile group (C≡N stretch at ~2200–2260 cm⁻¹). Consistent spectral alignment with computational simulations (e.g., DFT) validates structural assignments .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives in biological systems?

- Methodological Answer : SAR studies require systematic variation of substituents (e.g., halogenation at position 4, alkyl chain length modifications) and comparative bioactivity assays. For example:

- Synthesis : Introduce electron-withdrawing groups (Cl, NO₂) via electrophilic substitution (e.g., Cl₂/AlCl₃) or nucleophilic displacement (e.g., KCN for nitrile groups) .

- Biological Testing : Assess cytotoxicity (MTT assay), antibacterial activity (MIC against S. aureus and E. coli), and antifungal activity (disk diffusion). Compare IC₅₀ values across derivatives to correlate substituent effects with potency .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding interactions with target enzymes (e.g., kinases), followed by MD simulations to validate stability .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or compound purity. Mitigation strategies include:

- Standardized Protocols : Replicate assays using identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v).

- Data Triangulation : Cross-validate bioactivity with orthogonal methods (e.g., enzymatic inhibition assays vs. cell-based assays).

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify trends obscured by experimental noise .

Q. How do electron-withdrawing/donating substituents affect the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Substituents modulate the electron density of the isoquinoline ring:

- Electron-Withdrawing Groups (Cl, CN) : Activate the nitrile carbon for nucleophilic attack (e.g., by amines or thiols) by polarizing the C≡N bond. Example: Chlorine at position 4 increases reactivity in SNAr (nucleophilic aromatic substitution) reactions with KSCN .

- Electron-Donating Groups (OCH₃, CH₃) : Reduce electrophilicity, requiring harsher conditions (e.g., elevated temperatures or Lewis acids like BF₃). Kinetic studies (HPLC monitoring) quantify rate differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。